molecular formula C22H17N3O3 B2870705 (Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929852-34-6

(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2870705
CAS No.: 929852-34-6
M. Wt: 371.396
InChI Key: XYWVXHYDLYVFTL-JAIQZWGSSA-N
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Description

(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative characterized by a fused heterocyclic framework. The compound features two pyridin-4-yl substituents: one as a methyl group at position 8 and the other as a methylidene moiety at position 2, both in the (Z)-configuration. This stereochemical arrangement likely influences its molecular interactions, particularly in biological systems. The pyridine rings may enhance solubility and facilitate hydrogen bonding or metal coordination, critical for target binding .

Properties

IUPAC Name

(2Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21-17-1-2-19-18(13-25(14-27-19)12-16-5-9-24-10-6-16)22(17)28-20(21)11-15-3-7-23-8-4-15/h1-11H,12-14H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWVXHYDLYVFTL-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves multiple steps, typically starting with the preparation of the benzofuroxazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The pyridine rings are then introduced through condensation reactions with pyridine derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Pyridine Substitution Patterns

The target compound’s dual pyridin-4-yl groups distinguish it from analogs with pyridin-2-yl () or fluorophenyl () substituents. Pyridin-4-yl’s axial symmetry may favor interactions with planar binding sites (e.g., enzyme active regions), whereas pyridin-2-yl’s lone pair orientation could disrupt such interactions .

Stereochemical Considerations

The (Z)-configuration in the target compound and its analogs (–2) ensures that the pyridinylmethylene substituent occupies a spatial position conducive to intramolecular stabilization (e.g., hydrogen bonding with the oxazinone oxygen). This contrasts with (E)-isomers, which are sterically disfavored in fused benzofuro-oxazine systems.

Biological Activity

(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with the CAS number 951986-39-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H17N3O3C_{22}H_{17}N_{3}O_{3}, with a molecular weight of 371.4 g/mol. The structure features a benzofuroxazine core integrated with pyridine moieties, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC22H17N3O3
Molecular Weight371.4 g/mol
CAS Number951986-39-3

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that benzofuroxazine derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated inhibitory effects.
  • Anticancer Effects : Preliminary studies suggest that the compound may exhibit anticancer activity. Analogous compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar benzofuroxazine derivatives have been identified as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors), influencing neurotransmitter release and potentially affecting neurological functions.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Studies :
    • A series of benzofuran derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL.
  • Cancer Cell Line Studies :
    • In vitro assays on human cancer cell lines revealed that some analogs induced cell cycle arrest and apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways.
  • Neuropharmacological Effects :
    • Research on related compounds highlighted potential neuroprotective effects in animal models of neurodegenerative diseases. The compounds were shown to reduce oxidative stress markers and improve cognitive function in treated subjects.

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